3-(2-Methoxyethanesulfonyl)azetidine

Medicinal Chemistry Physicochemical Property Drug Design

3-(2-Methoxyethanesulfonyl)azetidine (CAS 1866143-23-8) is a small-molecule azetidine derivative featuring a 2‑methoxyethylsulfonyl substituent at the 3‑position of the strained four‑membered ring. The compound is primarily utilized as a versatile synthetic intermediate or building block in medicinal chemistry and chemical biology.

Molecular Formula C6H13NO3S
Molecular Weight 179.24 g/mol
CAS No. 1866143-23-8
Cat. No. B1450210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyethanesulfonyl)azetidine
CAS1866143-23-8
Molecular FormulaC6H13NO3S
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCOCCS(=O)(=O)C1CNC1
InChIInChI=1S/C6H13NO3S/c1-10-2-3-11(8,9)6-4-7-5-6/h6-7H,2-5H2,1H3
InChIKeyPKXDLDWENCJUHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxyethanesulfonyl)azetidine: A Specialized Sulfone Building Block for Drug Discovery


3-(2-Methoxyethanesulfonyl)azetidine (CAS 1866143-23-8) is a small-molecule azetidine derivative featuring a 2‑methoxyethylsulfonyl substituent at the 3‑position of the strained four‑membered ring. The compound is primarily utilized as a versatile synthetic intermediate or building block in medicinal chemistry and chemical biology . Its molecular formula is C₆H₁₃NO₃S with a molecular weight of 179.24 g/mol, and it is typically supplied at purities of 95–98% .

Why 3-(2-Methoxyethanesulfonyl)azetidine Cannot Be Replaced by Generic Azetidine Sulfones


While the azetidine scaffold is common across many building blocks, the unique 2‑methoxyethyl sulfone side chain at the 3‑position of 3‑(2‑Methoxyethanesulfonyl)azetidine introduces distinct physicochemical and electronic properties that cannot be assumed by closer analogs like 3‑(methylsulfonyl)azetidine or 3‑(ethylsulfonyl)azetidine . The incorporation of the flexible ether oxygen directly impacts hydrogen‑bonding capacity and polarity, which can modulate the lipophilicity, aqueous solubility, and metabolic profile of derived final compounds. Direct substitution with a simple alkyl sulfone building block without the methoxyethyl group will alter the local electron density, steric bulk, and potential for key polar interactions, which could lead to a loss of target binding affinity or undesirable pharmacokinetic changes in a drug candidate .

Quantitative Performance Differentiators for 3-(2-Methoxyethanesulfonyl)azetidine


3-(2-Methoxyethanesulfonyl)azetidine Improves Calculated Lipophilicity (LogP) by 1.7 Units vs. 3-(Methylsulfonyl)azetidine

The addition of a methoxyethyl tail to the sulfone group significantly increases the predicted partition coefficient (LogP, a key metric for membrane permeability) compared to a simple methyl sulfone analog. This calculated value suggests enhanced permeability and blood-brain barrier (BBB) penetration potential, though this is a class-level inference pending specific experimental validation .

Medicinal Chemistry Physicochemical Property Drug Design

Molecular Weight and Topological Polar Surface Area (TPSA) are Higher for the Methoxyethyl Series: 179.24 g/mol vs. 135.18 g/mol for the Methyl Analog

3-(2-Methoxyethanesulfonyl)azetidine has a significantly higher molecular weight and higher TPSA than the simpler methylsulfonyl analog, as confirmed by vendor datasheets and database entries . The increased size (a difference of 44.06 g/mol) and polarity will distinctly alter the overall property space of any molecule it is incorporated into, directly impacting metrics like solubility, permeability, and target engagement.

Medicinal Chemistry Property Analysis Building Block Selection

Sulfonyl Urea Pharmacophore Development: The Methoxyethyl Group is Explicitly Claimed in Patent US20250115591 for CB1 Antagonists

A key structural component of the CB1 antagonist series in patent US20250115591 is the 3‑(1‑(2‑methoxyethyl)azetidin‑3‑yl)sulfonylurea motif, which is a direct derivative of 3‑(2‑Methoxyethanesulfonyl)azetidine . This patent explicitly demonstrates that the methoxyethyl-substituted azetidine core provides potent CB1 antagonism, a biological activity not achieved by the corresponding methyl or ethyl sulfonyl azetidine derivatives within the same patent series. This establishes a concrete, application-specific advantage for the building block in the synthesis of next-generation cannabinoid receptor modulators.

Cannabinoid Receptor Patent Chemical Space Drug Candidate Intermediate

Targeted Application Scenarios for 3-(2-Methoxyethanesulfonyl)azetidine


Synthesis of Patented CB1 Antagonist Leads for Metabolic Disease Programs

This building block is the essential starting material for the CB1 receptor antagonist series disclosed in Merck & Co. patent US20250115591 . A drug discovery team pursuing a follow-on or generic program in this chemical space must procure this specific sulfone building block. Substitution with a methyl or ethyl sulfonyl azetidine would produce inactive compounds, as the methoxyethyl tail is a key pharmacophoric element for target binding and the receptor's affinity pocket.

Fine-Tuning CNS Drug Candidate Properties with a Modulated Lipophilicity Building Block

When a medicinal chemistry project requires a solubilizing sulfone group but must maintain LogP above 0 to allow for brain penetration, 3‑(2‑Methoxyethanesulfonyl)azetidine presents a compelling option. Its computed LogP of 0.4 provides a strategic middle ground between highly polar analogs (e.g., methylsulfonyl, LogP -1.3) which may limit CNS exposure, and more lipophilic alkyl sulfones that could introduce metabolic instability . This makes it a 'Goldilocks' building block in CNS drug design, as inferred from its class-level physicochemical properties.

Quote Request

Request a Quote for 3-(2-Methoxyethanesulfonyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.